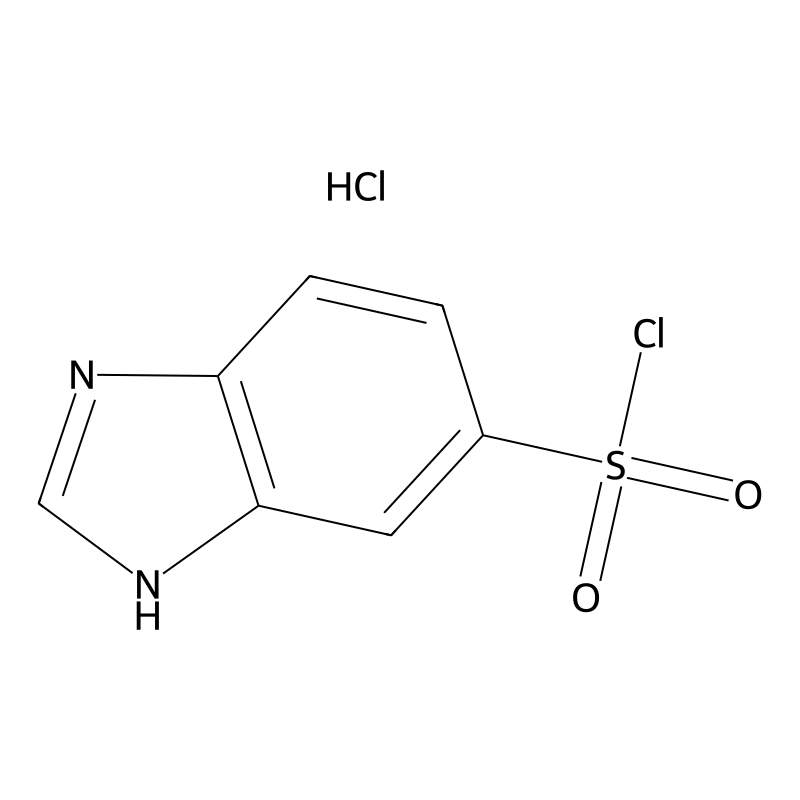

1H-Benzimidazole-5-sulfonyl chloride hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1H-Benzimidazole-5-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C7H6Cl2N2O2S and a molecular weight of 253.11 g/mol. It is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is recognized for its unique chemical properties and versatility, making it valuable in various scientific and industrial applications. It typically appears as a white solid and has a high purity level, often exceeding 95% in commercial preparations .

There is no scientific literature available on the mechanism of action of 1H-Benzimidazole-5-sulfonyl chloride hydrochloride.

1H-Benzimidazole-5-sulfonyl chloride hydrochloride is known for its reactivity due to the presence of the sulfonyl chloride group. The main types of reactions it undergoes include:

- Substitution Reactions: The sulfonyl chloride group can participate in nucleophilic substitution reactions with amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

- Hydrolysis: In aqueous environments, the sulfonyl chloride group can hydrolyze to yield the corresponding sulfonic acid.

- Oxidation and Reduction: The benzimidazole ring can undergo oxidation and reduction reactions, although these are less frequent compared to substitution reactions .

The biological activity of 1H-benzimidazole-5-sulfonyl chloride hydrochloride primarily stems from its ability to react with nucleophilic sites on biological molecules such as proteins and enzymes. This reactivity enables it to function as an enzyme inhibitor and a probe in biochemical assays. Its potential applications in drug development are significant, particularly in targeting specific enzymes involved in various diseases.

The synthesis of 1H-benzimidazole-5-sulfonyl chloride hydrochloride generally involves several key steps:

- Sulfonation: Benzimidazole is reacted with sulfuric acid to introduce the sulfonyl group.

- Chlorination: The resulting sulfonated product is then chlorinated using thionyl chloride or phosphorus pentachloride.

- Formation of Hydrochloride Salt: The final step involves adding hydrochloric acid to obtain the hydrochloride salt form of the compound.

In industrial settings, these methods are scaled up using continuous flow reactors and automated systems to enhance yield and purity .

The uniqueness of 1H-benzimidazole-5-sulfonyl chloride hydrochloride lies in its high reactivity attributed to the presence of the chlorosulfanyl group, allowing for a broader range of chemical transformations compared to its analogs .

Interaction studies involving 1H-benzimidazole-5-sulfonyl chloride hydrochloride focus on its capacity to form covalent bonds with nucleophiles in biological systems. This characteristic allows researchers to explore its potential as a therapeutic agent by assessing how it interacts with specific enzymes or proteins. Such studies are crucial for understanding its mechanism of action and identifying possible applications in drug design .